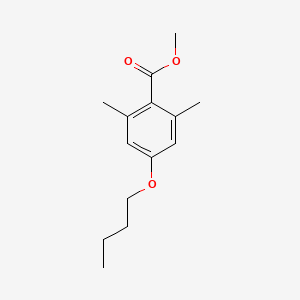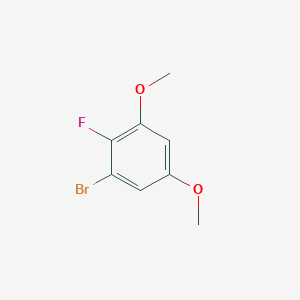
4-Bromo-2-(2-methylbenzyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(2-methylbenzyl)phenol is an organic compound with the molecular formula C14H13BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 4-position and a 2-methylbenzyl group at the 2-position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methylbenzyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-(2-methylbenzyl)phenol. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous bromination processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and bromine addition rate, can significantly improve the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(2-methylbenzyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions can yield 2-(2-methylbenzyl)phenol, while oxidation with potassium permanganate can produce quinone derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-2-(2-methylbenzyl)phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(2-methylbenzyl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase by binding to their active sites. This inhibition can disrupt normal enzyme function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylphenol: Similar structure but lacks the 2-methylbenzyl group.
2-Bromo-4-methylphenol: Bromine and methyl groups are positioned differently on the phenol ring.
4-Bromo-2-(2-hydroxybenzyl)phenol: Similar structure but with a hydroxyl group instead of a methyl group at the benzyl position.
Uniqueness
4-Bromo-2-(2-methylbenzyl)phenol is unique due to the specific positioning of the bromine and 2-methylbenzyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H13BrO |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
4-bromo-2-[(2-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C14H13BrO/c1-10-4-2-3-5-11(10)8-12-9-13(15)6-7-14(12)16/h2-7,9,16H,8H2,1H3 |
Clave InChI |
DJFRKHKHMGJPGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC2=C(C=CC(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


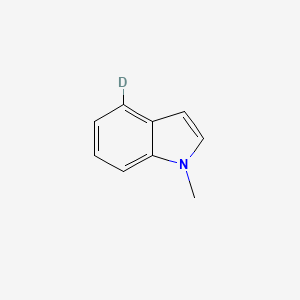
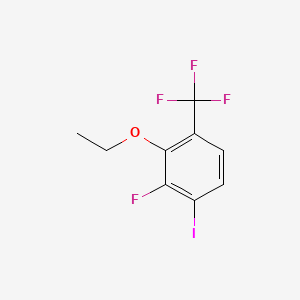
![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)
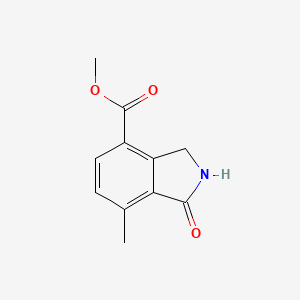
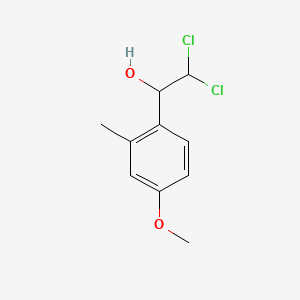
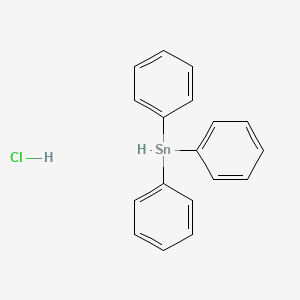
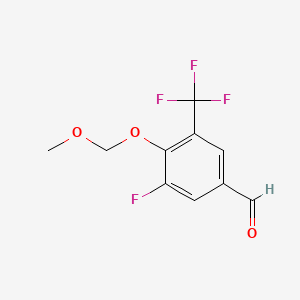


![3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
![3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B14025499.png)
![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
